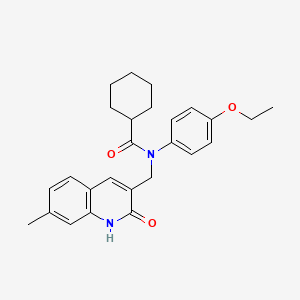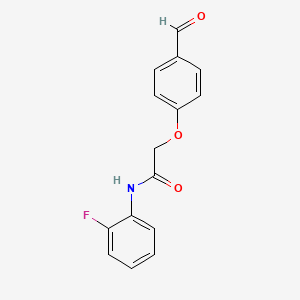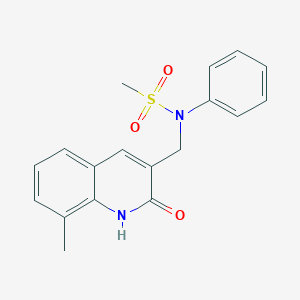
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylmethanesulfonamide, also known as compound QM385, is a novel small molecule that has gained attention due to its potential therapeutic applications. This compound has shown promising results in scientific research, particularly in the field of cancer treatment. In
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylmethanesulfonamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a crucial role in cancer cell survival and proliferation. Compound QM385 has been found to inhibit the activity of Akt, a key component of the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylmethanesulfonamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the migration and invasion of cancer cells, as well as angiogenesis, the process by which new blood vessels are formed. Additionally, it has been shown to reduce the expression of several proteins involved in cancer cell survival and proliferation, including Bcl-2, Cyclin D1, and VEGF.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylmethanesulfonamide in lab experiments is its specificity towards the PI3K/Akt/mTOR pathway. This makes it a valuable tool for studying the role of this pathway in cancer cell survival and proliferation. However, one of the limitations of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylmethanesulfonamide QM385 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylmethanesulfonamide. One area of interest is the development of more efficient synthesis methods to improve yield and purity. Additionally, further studies are needed to investigate the potential of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylmethanesulfonamide QM385 in combination with other anti-cancer therapies. Finally, there is a need for in vivo studies to evaluate the safety and efficacy of this N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylmethanesulfonamide as a potential cancer treatment.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylmethanesulfonamide involves the reaction of 2-hydroxy-8-methylquinoline with N-phenylmethanesulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography. The yield of the synthesis process is reported to be around 60%.
Applications De Recherche Scientifique
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylmethanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, particularly in breast and prostate cancer. Compound QM385 has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.
Propriétés
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-13-7-6-8-14-11-15(18(21)19-17(13)14)12-20(24(2,22)23)16-9-4-3-5-10-16/h3-11H,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDOROPFXLKEFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



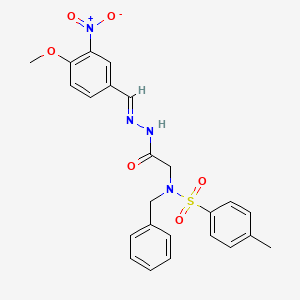
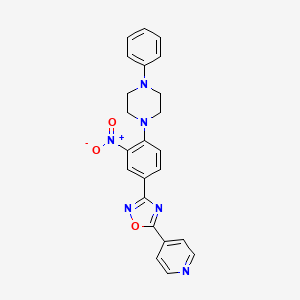
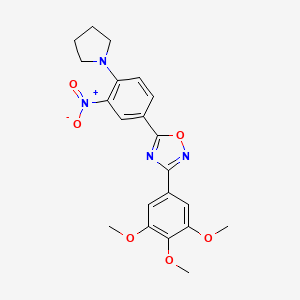
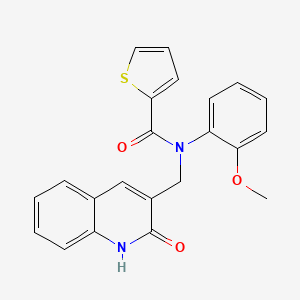


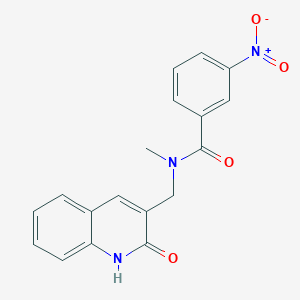
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-ethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7686463.png)


